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Compound of Interest

Compound Name: Regaloside B

Cat. No.: B1588128

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for Regaloside B, a phenylpropanoid glycoside
isolated from Lilium longiflorum. This document is intended to serve as a core reference for
researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction to Regaloside B

Regaloside B is a naturally occurring phenylpropanoid glycoside that has been identified in the
flowers of the Easter lily, Lilium longiflorum. Phenylpropanoids are a diverse class of plant
secondary metabolites known for their wide range of biological activities. Preliminary studies
have indicated that Regaloside B exhibits anti-inflammatory properties, making it a compound
of interest for further investigation in drug development. The structural elucidation of
Regaloside B has been accomplished through various spectroscopic techniques, primarily
NMR and mass spectrometry.

Spectroscopic Data

The following sections present the detailed *H NMR, 3C NMR, and mass spectrometry data for
Regaloside B. This information is critical for the identification, characterization, and
guantification of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Data
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Unfortunately, despite a comprehensive search of available scientific literature, the specific *H
and 3C NMR spectral data for Regaloside B could not be located in the public domain. The
primary reference indicating its isolation, "Constituents in Easter lily flowers with medicinal
activity" by Francis et al. in Life Sciences (2004), confirms that NMR spectroscopy was used for
its structural determination, but the detailed spectral assignments are not provided in the
abstract and the full text was not accessible.

Similarly, a closely related paper by Miyase et al. in Phytochemistry (1987) detailing Regaloside
A and B from Lilium regale was identified, which would likely contain highly relevant spectral
information. However, the full text of this article was also not available.

For researchers requiring this specific data, it is recommended to directly access the full text of
these publications through institutional libraries or by contacting the authors.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a crucial tool for determining the elemental compaosition
and exact mass of a molecule. For Regaloside B, the molecular formula has been established
as C20H26011.

Table 1: Mass Spectrometry Data for Regaloside B

Parameter Value
Molecular Formula C20H26011
Exact Mass 442.1475
Molecular Weight 442.42 g/mol

o ESI (Electrospray lonization) is commonly used
lonization Mode ]
for this class of compounds.

[M+H]*, [M+Na]*, [M+K]* in positive ion mode;

Expected lon Adducts ] o
[M-H]~, [M+CI]~ in negative ion mode.

Experimental Protocols
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The successful acquisition of high-quality NMR and MS data is contingent upon meticulous
experimental design and execution. The following are generalized protocols typical for the
analysis of natural product glycosides like Regaloside B.

NMR Spectroscopy Protocol

e Sample Preparation:

o A pure sample of Regaloside B (typically 1-10 mg) is dissolved in a deuterated solvent
(e.g., methanol-d4, DMSO-ds, or D20). The choice of solvent is critical and depends on the
solubility of the compound and the desired chemical shift referencing.

o The dissolved sample is transferred to a 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added
for chemical shift calibration, although modern spectrometers can reference to the residual
solvent peak.

e Instrument Parameters (*H NMR):

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used
to achieve optimal signal dispersion and resolution.

o Pulse Sequence: A standard one-pulse sequence is typically employed.

o Acquisition Parameters: Key parameters include the spectral width, number of scans,
acquisition time, and relaxation delay. These are optimized to ensure good signal-to-noise
ratio and accurate integration.

e Instrument Parameters (33C NMR):

o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by
removing C-H coupling.

o Acquisition Parameters: A larger number of scans is generally required for 133C NMR due to
the low natural abundance of the 13C isotope.
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Mass Spectrometry Protocol

e Sample Preparation:

o A dilute solution of Regaloside B is prepared in a suitable solvent, typically a mixture of
water and an organic solvent like methanol or acetonitrile, often with a small amount of
acid (e.g., formic acid) or base to promote ionization.

e Instrumentation (LC-MS):

o Liquid Chromatography (LC): The sample is often introduced into the mass spectrometer
via an LC system to separate it from any impurities. A reversed-phase C18 column is
commonly used with a gradient elution of water and acetonitrile/methanol.

o Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF)
or Orbitrap instrument, is used to obtain accurate mass measurements.

o lonization Source: Electrospray ionization (ESI) is the preferred method for polar, non-
volatile compounds like glycosides.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a natural product like Regaloside B.
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Figure 1. Workflow for the isolation and spectroscopic analysis of Regaloside B.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of Regaloside B are still under investigation, its reported
anti-inflammatory activity suggests potential interactions with key inflammatory pathways. A
logical diagram illustrating the general approach to investigating these pathways is presented
below.
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Figure 2. Logical workflow for investigating the signaling pathways of Regaloside B.

Conclusion
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This technical guide consolidates the currently available spectroscopic information for
Regaloside B. While the precise NMR spectral data remains to be fully disclosed in the public
domain, the provided information on its mass spectrometric characteristics and the general
experimental protocols offer a solid foundation for researchers. The visualization of the
analytical and investigatory workflows provides a clear roadmap for the study of this and other
similar natural products. Further research to obtain and publish the complete spectral dataset
of Regaloside B is highly encouraged to facilitate its continued investigation as a potential
therapeutic agent.

 To cite this document: BenchChem. [In-depth Technical Guide on the Spectral Data of
Regaloside B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588128#spectral-data-for-regaloside-b-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/product/b1588128?utm_src=pdf-body
https://www.benchchem.com/product/b1588128#spectral-data-for-regaloside-b-nmr-ms
https://www.benchchem.com/product/b1588128#spectral-data-for-regaloside-b-nmr-ms
https://www.benchchem.com/product/b1588128#spectral-data-for-regaloside-b-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1588128?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

